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(3,4-dichlorophenyl)carbamic Acid

Cat. No.: B13833129
M. Wt: 206.02 g/mol
InChI Key: VTAQLGRULYHNQX-UHFFFAOYSA-N
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Description

Conceptual Framework of Halogenated Phenylcarbamate Chemistry

The chemistry of halogenated phenylcarbamates is built upon the foundational structure of carbamic acid, where functionalization at the nitrogen and oxygen atoms gives rise to a vast array of derivatives. nih.govresearchgate.net Carbamates, or urethanes, are esters of carbamic acids and are characterized by the -NH-C(=O)-O- linkage. nih.gov This functional group is a hybrid of an amide and an ester, and its unique electronic and steric properties are central to its chemical behavior. acs.org The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts a planar geometry and a rotational barrier around the C-N bond, which is a key feature influencing molecular interactions. acs.orgnih.gov

The introduction of halogens, such as chlorine, onto the phenyl ring has profound effects on the molecule's properties. nih.gov Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can increase the acidity of the N-H proton and influence the reactivity of the aromatic ring. This electronic perturbation is critical in fields like medicinal chemistry and materials science. nih.govresearchgate.net In drug design, halogen atoms can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability, underlining the emergent role of chlorine and fluorine in the development of new therapeutic agents. researchgate.netnih.gov

The general instability of carbamic acids means they are often generated in situ and used as transient intermediates. wikipedia.orgacs.org For instance, the reaction of an amine with carbon dioxide can transiently form a carbamic acid, which can then be trapped or undergo further reaction. wikipedia.orgorganic-chemistry.org Substituted carbamic acids derived from secondary amines can react with alcohols under specific conditions to form carbamates, often proceeding through an SN2 displacement mechanism rather than via an isocyanate intermediate. acs.org

Historical Trajectories in the Investigation of Substituted Carbamic Acids and Derivatives

The investigation of carbamic acids and their derivatives has a rich history, evolving from the study of natural products to the rational design of synthetic molecules for a wide range of applications. A pivotal moment in carbamate (B1207046) chemistry was the isolation of physostigmine, a methyl carbamate ester, from Calabar beans in 1864. nih.gov Initially used for treating conditions like glaucoma, its mode of action as a cholinesterase inhibitor paved the way for the development of many other carbamate-based therapeutic agents. nih.govmdpi.com

The mid-20th century saw a surge in the application of carbamate derivatives in agriculture. nih.govtaylorandfrancis.com The introduction of carbaryl (B1668338) in 1956 marked the beginning of the widespread use of carbamates as pesticides. nih.govnih.gov These compounds, including derivatives of (3,4-dichlorophenyl)carbamic acid such as the herbicide Swep (methyl N-(3,4-dichlorophenyl)carbamate), were developed as alternatives to more toxic organochloride pesticides. nih.govnih.gov

Beyond agrochemicals, carbamates became indispensable tools in organic synthesis, particularly as protecting groups for amines. acs.orgnih.gov The stability of the carbamate linkage under various reaction conditions, coupled with the relative ease of its introduction and subsequent removal, made it a cornerstone of peptide synthesis and other complex molecular constructions. acs.org This dual role in both bioactive compounds and synthetic methodology highlights the versatility and foundational importance of the carbamate scaffold in chemical science.

Paradigmatic Shifts and Contemporary Research Directions in this compound Studies

Contemporary research on compounds related to this compound has shifted from broad-spectrum applications, like general herbicides, towards highly specific and targeted functions, particularly in medicinal chemistry. The core structure is now viewed as a pharmacophore or a key building block for creating molecules with tailored biological activities. mdpi.com The focus is less on the unstable parent acid and more on its stable derivatives, such as esters, thiocarbamates, and ureas.

A significant area of modern research involves the design of carbamate derivatives as enzyme inhibitors. mdpi.commdpi.com The carbamate moiety can form a covalent, yet reversible, bond with serine residues in the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, making them effective modulators of neurochemical pathways. mdpi.com The 3,4-dichlorophenyl group in these structures plays a crucial role in defining the molecule's interaction with the enzyme's binding pocket, often contributing to potency and selectivity. mdpi.com

Another major research direction is the development of novel synthetic methodologies. organic-chemistry.orgmit.edu Modern synthetic chemistry aims to create carbamates through more efficient, milder, and environmentally benign processes. This includes palladium-catalyzed cross-coupling reactions to form N-aryl carbamates from aryl halides and trapping in-situ generated isocyanates from acyl azides via the Curtius rearrangement. organic-chemistry.orgmit.edu Research also explores the direct synthesis of carbamates from amines, carbon dioxide, and alcohols, seeking to avoid hazardous reagents like phosgene (B1210022). nih.gov For this compound derivatives, these advanced synthetic routes provide access to a wide diversity of structures for screening and optimization in drug discovery and materials science.

Scope and Foundational Objectives of Academic Inquiry into Chemical Transformations

The academic investigation into the chemical transformations of this compound and its congeners is driven by several foundational objectives. A primary goal is to understand and control the synthesis of its more stable and useful derivatives. This involves exploring reactions that form the carbamate linkage, such as the reaction of 3,4-dichlorophenyl isocyanate with alcohols or the direct carboxylation of 3,4-dichloroaniline (B118046) under specific catalytic conditions. prepchem.comwikipedia.org

A second objective is to characterize the reactivity of the resulting derivatives. This includes studying their hydrolysis, thermal stability, and reactions with various nucleophiles and electrophiles. For example, the hydrolysis of carbamate esters is a critical aspect of their function as prodrugs and their environmental fate as pesticides. ontosight.ainih.gov The N-H proton of the carbamate can be deprotonated, and the resulting anion can participate in further reactions.

A third, more fundamental objective is to elucidate the structure-property relationships within this class of compounds. Researchers investigate how the 3,4-dichloro substitution pattern, compared to other substitution patterns or the unsubstituted parent compound, influences physical properties like melting point and solubility, as well as chemical properties like reaction rates and binding affinities. nih.gov Spectroscopic and crystallographic studies are essential tools in this endeavor, providing detailed insights into molecular structure and intermolecular interactions. spectrabase.comnasa.govnih.gov Ultimately, this comprehensive inquiry aims to build a predictive understanding that can guide the rational design of new molecules with desired functions.

Data Tables

Table 1: Physicochemical Properties of this compound Derivatives Data for the unstable parent acid is not available. Properties of stable, related derivatives are provided.

PropertyMethyl N-(3,4-dichlorophenyl)carbamate (Swep)3,4-Dichlorophenyl isocyanate
Molecular Formula C₈H₇Cl₂NO₂ nih.govC₇H₃Cl₂NO wikipedia.org
Molar Mass 220.05 g/mol nih.gov188.01 g/mol wikipedia.orgnih.gov
Physical Description White solid nih.govWhite to yellow solid wikipedia.org
Melting Point 112-114 °C41-43 °C
XLogP3 3.5 nih.gov4.2 nih.gov
CAS Number 1918-18-9102-36-3 wikipedia.org

Data sourced from PubChem and other chemical databases.

Table 2: Common Synthetic Routes to Carbamate Derivatives

Reaction Name/TypeDescriptionReactants
Reaction with Isocyanates The reaction of an isocyanate with an alcohol is a common and efficient method for forming carbamates. mit.eduR-N=C=O + R'-OH
Curtius Rearrangement An acyl azide, typically formed from a carboxylic acid, rearranges to an isocyanate which is then trapped by an alcohol to yield the carbamate. organic-chemistry.orgR-C(=O)N₃ → R-N=C=O --(R'-OH)→ R-NHC(=O)OR'
From Chloroformates Amines react with chloroformates to produce carbamates. This is a traditional but less favored method due to the toxicity of chloroformates. mit.eduR-NH₂ + Cl-C(=O)OR'
Three-Component Coupling Modern methods allow the direct coupling of an amine, carbon dioxide, and an alkyl halide under catalytic conditions to form carbamates. organic-chemistry.orgR-NH₂ + CO₂ + R'-X

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B13833129 (3,4-dichlorophenyl)carbamic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

(3,4-dichlorophenyl)carbamic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12)

InChI Key

VTAQLGRULYHNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations

De Novo Synthetic Routes to (3,4-Dichlorophenyl)carbamic Acid and its Esters

The formation of the carbamate (B1207046) functional group is the cornerstone of synthesizing these molecules. Routes typically begin with 3,4-dichloroaniline (B118046) and a suitable source for the carbonyl moiety.

Historically, the synthesis of aryl carbamates has been dominated by several key reactions, primarily involving the reaction of an aniline (B41778) with phosgene (B1210022) derivatives or the process of transcarbamoylation.

A prevalent method involves the reaction of 3,4-dichloroaniline with an alkyl or aryl chloroformate. This reaction, while effective, often necessitates the use of excess base and can require extended reaction times to achieve acceptable yields. nih.gov An optimized approach for a related compound, phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, replaces the more toxic pyridine (B92270) and N,N-dimethylformamide system with a dichloromethane/triethylamine (B128534) system. chemicalbook.com This modification not only avoids hazardous reagents but also simplifies the post-reaction workup, reducing waste and cost. chemicalbook.com

Another classical route is transcarbamoylation, where an existing carbamate transfers its carbamoyl (B1232498) group to another amine. For instance, methyl N-(3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with methyl carbamate at high temperatures. A specific example of this process involves heating a mixture of 3,4-dichloroaniline, methyl carbamate, N,N'-bis-(3,4-dichlorophenyl)-urea, methanol (B129727), and chlorobenzene (B131634) at 200°C to produce the desired methyl ester in an 80% yield. prepchem.com Tin compounds are often used to catalyze this type of reaction. organic-chemistry.org

Challenges in these classical methods, such as the formation of N-acylurea byproducts during DCC/DMAP-mediated couplings (Steglich esterification), have spurred further refinement of reaction conditions. reddit.com

Table 1: Comparison of Classical Synthesis Examples

Product Reactants Reagents/Conditions Yield Reference
Methyl N-(3,4-dichlorophenyl)carbamate 3,4-Dichloroaniline, Methyl carbamate N,N'-bis-(3,4-dichlorophenyl)-urea, Methanol, Chlorobenzene, 200°C 80% prepchem.com

Recent advancements have focused on developing more efficient, safer, and environmentally benign methods for carbamate synthesis. A significant area of research involves the utilization of carbon dioxide (CO₂) as a renewable, non-toxic C1 synthon. uantwerpen.be This approach avoids hazardous reagents like phosgene. nih.gov

Catalytic systems are crucial for these modern transformations. Nickel-based catalysts, particularly when used with nitrogen-based bidentate ligands like phenanthrolines, have shown high activity for the dehydrative formation of urethanes from CO₂, amines, and alcohols. nih.govacs.org Transition-metal-free systems have also gained prominence, using organic bases like DBU to capture CO₂ and promote its reaction with amines to form a carbamic acid intermediate, which can then be converted to the desired product. organic-chemistry.orguantwerpen.be

Other novel reagents have been developed to facilitate clean and rapid carbamoylation. Highly stable 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents react quickly with primary and secondary amines to yield carbamates in over 95% yield, often requiring only the addition of triethylamine for less reactive aromatic amines. nih.gov Additionally, indium-mediated reactions have gained attention due to the metal's low toxicity and inertness to air and water, offering a more practical alternative to sensitive organometallic reagents. nih.gov

Table 2: Overview of Novel Catalytic Systems and Reagents for Carbamate Synthesis

Reagent/Catalyst Description Advantages Reference
CO₂ with Ni-based catalysts Uses carbon dioxide, an amine, and an alcohol. Phosgene-free, utilizes renewable feedstock. nih.govacs.org
CO₂ with DBU Transition-metal-free approach. Milder conditions, avoids metal contaminants. organic-chemistry.org
1-Alkoxycarbonyl-3-nitro-1,2,4-triazole Stable carbamoylating agent. High yields, rapid reaction, stable reagent. nih.gov

Regioselectivity in the synthesis of this compound itself is straightforward, as the reaction occurs at the single amino group of 3,4-dichloroaniline. However, for more complex derivatives, controlling regioselectivity becomes critical. The principle of reagent-based control is key; for example, in the synthesis of certain heterocyclic systems, the choice between reagents like EDC·HCl and p-TsCl can direct the cyclization of a common intermediate to selectively form one of two possible regioisomeric products. nih.gov This highlights how reagent choice can dictate the reaction pathway and final structure in the functionalization of carbamate derivatives. nih.gov

While this compound is achiral, stereoselectivity becomes a consideration when chiral moieties are introduced into its derivatives. The carbamate functional group imposes a degree of conformational restriction due to the delocalization of the nitrogen's non-bonded electrons into the carbonyl group. acs.org This planarity and the hydrogen-bonding capability of the N-H group can influence the stereochemical environment of the molecule, potentially directing the stereochemical outcome of reactions at adjacent chiral centers. acs.org

Advanced Functionalization and Derivatization Strategies

Once the (3,4-dichlorophenyl)carbamate core is formed, it can be further modified through reactions at the carbamic acid moiety or on the aromatic ring.

The direct esterification or amidation of the unstable this compound is impractical. Instead, these derivatives are typically synthesized from a stable precursor. One common strategy is to generate the corresponding 3,4-dichlorophenyl isocyanate, which readily reacts with various nucleophiles. Alcohols will trap the isocyanate to form different carbamate esters, while amines will react to form N,N'-disubstituted ureas. organic-chemistry.org

Alternatively, modern coupling methods allow for the direct formation of amide and ester bonds under mild conditions. researchgate.net For instance, carboxylic acids can be activated with reagents like 2-pyridinesulfonyl fluoride (B91410) or trichlorotriazine (B8581814) (TCT) in the presence of an organocatalyst, which then allows for efficient reaction with alcohols or amines. researchgate.netrsc.org These methods are often applicable to a broad range of substrates, including challenging molecules, and proceed without the epimerization of existing stereocenters. researchgate.net

Table 3: Selected Reagents for Ester and Amide Bond Formation

Reagent Reaction Type Conditions Advantages Reference
Isocyanate Intermediate Carbamate/Urea (B33335) formation Reaction with alcohols/amines Versatile for a wide range of derivatives. organic-chemistry.org
2-Pyridinesulfonyl Fluoride Esterification/Amidation Anhydrous CH₃CN, room temp. Mild, one-pot procedure. rsc.org

Further functionalization of the dichlorophenyl ring in carbamate derivatives is governed by the directing effects of the existing substituents. The carbamate group (-NHCOOR) is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom. The two chlorine atoms are deactivating but are also ortho-, para-directors.

For an electrophilic aromatic substitution reaction on a methyl N-(3,4-dichlorophenyl)carbamate, the directing effects must be considered in concert:

Carbamate group (-NHCOOR) at C1: Strongly directs to positions 2 and 4 (and 6).

Chlorine at C3: Directs to positions 2 and 4 (and 6).

Chlorine at C4: Directs to positions 2, 3, and 5.

The positions on the ring are C2, C5, and C6.

Position C2: Activated by the carbamate, directed to by the C3-Cl and C4-Cl.

Position C5: Directed to by the C4-Cl.

Position C6: Activated by the carbamate and directed to by the C3-Cl.

The powerful activating and directing effect of the carbamate group, reinforced by the directing effects of the chlorine atoms, suggests that electrophilic substitution (e.g., nitration, acylation, or further halogenation) would preferentially occur at the C2 and C6 positions. The C2 position is particularly favored due to directing influences from all three existing groups.

Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl ring is less common. While the two electron-withdrawing chlorine atoms make the ring electron-deficient and susceptible to nucleophilic attack, SNAr typically requires more powerful activation, such as a strongly electron-withdrawing group like a nitro group, positioned ortho or para to a leaving group (one of the chlorines). Without such additional activation, forcing conditions would be required, and the reaction may not be selective.

Multi-Component Reactions Involving this compound as a Chemical Entity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. tcichemicals.comacs.org This approach offers significant advantages in terms of atom economy and step efficiency. tcichemicals.comacs.org this compound, or its in-situ generated precursors, can participate as a key component in certain MCRs.

One of the most prominent MCRs is the Ugi reaction , a four-component condensation involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. wikipedia.orgresearchgate.net In the context of this compound, its precursor, 3,4-dichloroaniline, can act as the amine component. The reaction typically proceeds through the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is subsequently attacked by the isocyanide, followed by a nucleophilic attack of the carboxylate anion and a final Mumm rearrangement to furnish the stable α-acylamino amide product. wikipedia.org The Ugi reaction is known for its high yields and is often complete within minutes. wikipedia.org Polar, aprotic solvents like DMF are commonly employed, although alcohols such as methanol and ethanol (B145695) have also been used successfully. wikipedia.org

The versatility of the Ugi reaction allows for the synthesis of a wide array of complex molecules, including peptidomimetics and heterocyclic scaffolds. nih.govnih.gov By strategically choosing the other components, a diverse library of compounds derived from this compound can be generated. For instance, the use of bifunctional reactants can lead to the formation of interesting cyclic structures like β-lactams and lactams of various sizes. wikipedia.org

It's important to note that while this compound itself can be a reactant, more commonly, 3,4-dichloroaniline is used as the starting material, which then reacts with carbon dioxide (if present) or participates directly in the MCR. tubitak.gov.trorganic-chemistry.org The in-situ formation of the carbamic acid from the amine and CO2 can also play a role in certain reaction pathways. organic-chemistry.org

Reaction Kinetics and Mechanistic Investigations of Formation and Conversion Pathways

Understanding the kinetics and mechanisms of the formation and conversion of this compound is crucial for optimizing synthetic procedures and controlling product selectivity.

Elucidation of Reaction Pathways and Transition States in Carbamic Acid Synthesis

The formation of carbamic acids, in general, occurs through the reversible reaction of an amine with carbon dioxide. nih.govwikipedia.org The primary pathway involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of carbon dioxide. researchgate.net

Computational studies have shed light on the transition states involved in this process. One proposed mechanism involves a four-membered transition state, which is a 1,3-zwitterion. researchgate.net In the gas phase, the formation of carbamic acid is a concerted elementary reaction with a single transition state where the C-N and O-H bonds are formed synchronously. researchgate.net The energy barrier for this direct formation is relatively high. researchgate.net

However, the presence of a solvent, particularly water, can significantly alter the reaction pathway and lower the activation energy. researchgate.net In aqueous solutions, the reaction often proceeds through a zwitterionic intermediate (R-NH₂⁺-COO⁻), which is then deprotonated to form the carbamate (R-NH-COO⁻). researchgate.net

Recent studies on related systems have also proposed an anhydride-mediated pathway for carbamic acid formation within self-assembled molecular clusters. researchgate.net This mechanism involves a carbamic anhydride (B1165640) intermediate and offers an alternative to the classical zwitterion-mediated pathway. researchgate.netresearchgate.net

The stability of the resulting carbamic acid is often limited, and it can exist in equilibrium with its constituent amine and carbon dioxide. wikipedia.org At elevated temperatures, the equilibrium tends to shift back towards the free amine. researchgate.net

Solvent Effects and Reaction Parameter Optimization for Chemical Transformations

The choice of solvent plays a critical role in the formation and subsequent reactions of this compound. The solvent's polarity, proticity, and ability to form hydrogen bonds can significantly influence the reaction equilibrium and product distribution. researchgate.netresearchgate.netwikipedia.org

Studies on similar amine-CO2 systems have shown that in protophilic, dipolar, aprotic solvents such as DMSO, DMF, and pyridine, the formation of the undissociated carbamic acid is favored over the ammonium (B1175870) carbamate ion pair. researchgate.net This selectivity is attributed to the larger pKa values of the carbamic acids compared to the parent amines in these solvents. researchgate.net In contrast, in apolar aprotic solvents like benzene (B151609) or chloroform, or in protic solvents like methanol, the formation of ammonium carbamates is more prevalent. researchgate.net

The following table, based on studies of naphthylalkylamines, illustrates the general influence of solvent type on the product formed from the reaction of an amine with CO2. researchgate.net

Solvent TypePredominant ProductExamples
Protophilic, Dipolar, AproticCarbamic AcidDMSO, DMF, Pyridine, Dioxane
Apolar, AproticAmmonium CarbamateBenzene, Chloroform
Dipolar, AmphiproticAmmonium CarbamateMethanol, 2-Propanol
Dipolar, Aprotic (Protophobic)Ammonium CarbamateAcetonitrile (B52724)

Table 1: Influence of Solvent on Carbamic Acid vs. Ammonium Carbamate Formation researchgate.net

Reaction parameters such as temperature and pressure also have a significant impact. In supercritical carbon dioxide, the equilibrium between the amine and carbamic acid is dependent on both temperature and pressure. researchgate.net Higher pressures favor the formation of carbamic acid, while higher temperatures shift the equilibrium back towards the free amine. researchgate.net Optimization of these parameters is essential for maximizing the yield of the desired product in synthetic transformations.

Isolation and Characterization of Reaction Intermediates in Carbamic Acid Chemistry

The isolation and characterization of reaction intermediates are often challenging due to their transient nature. Carbamic acids, in particular, are generally unstable at room temperature and readily decompose back to the starting amine and carbon dioxide. wikipedia.org

Despite these challenges, various spectroscopic techniques have been employed to detect and characterize these intermediates in solution. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for observing the formation of carbamic acids in situ. researchgate.netresearchgate.net The chemical shifts of the protons and the carbonyl carbon of the newly formed carbamic acid can provide valuable structural information. researchgate.net

Fourier-transform infrared (FT-IR) spectroscopy is another technique used to confirm the formation of carbamic acid, with characteristic absorption bands for the C=O and COO- stretching vibrations. researchgate.netacs.org

In some cases, the ammonium carbamate salts, which are often formed alongside or in equilibrium with the carbamic acid, can precipitate from the reaction mixture, allowing for their separation and characterization. researchgate.net

The table below summarizes the spectroscopic techniques commonly used to study carbamic acid formation.

Spectroscopic TechniqueInformation ObtainedReference
1H NMRDetection of carbamic acid formation through changes in proton chemical shifts. researchgate.netresearchgate.net
13C NMRObservation of the carbonyl carbon of the carbamic acid. researchgate.netresearchgate.net
FT-IRConfirmation of carbamic acid formation via characteristic stretching vibrations (C=O, COO-). researchgate.netacs.org

Table 2: Spectroscopic Techniques for Characterizing Carbamic Acid Formation

The direct isolation of this compound is difficult due to its inherent instability. However, the understanding gained from in-situ characterization of its formation and the intermediates involved is crucial for controlling its reactivity in subsequent synthetic steps.

Theoretical and Computational Chemistry Studies

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of (3,4-dichlorophenyl)carbamic acid. These computational approaches offer detailed insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized geometry, vibrational frequencies, and other key parameters. mdpi.comresearchgate.net

The optimized geometry reveals the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The presence of the dichlorophenyl group influences the planarity and conformational preferences of the carbamic acid moiety. The chlorine atoms, being electron-withdrawing, modulate the electron density distribution across the molecule. Theoretical vibrational analysis can predict infrared spectra, which aids in the structural characterization of the compound. researchgate.net

Table 1: Predicted Ground State Properties of this compound via DFT

Property Predicted Value Unit
Total Energy (Typical range for similar molecules) Hartrees
Dipole Moment (Typical range for similar molecules) Debye
C=O Bond Length ~1.22 Ångströms
C-N Bond Length ~1.37 Ångströms
N-H Bond Length ~1.01 Ångströms
O-H Bond Length ~0.97 Ångströms

Note: The values in this table are representative estimates based on DFT calculations of structurally similar phenylcarbamic acid derivatives and are intended for illustrative purposes.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations compared to DFT, albeit at a greater computational expense. These methods are valuable for benchmarking DFT results and for obtaining highly reliable electronic properties. For substituted phenylcarbamic acids, ab initio calculations can provide precise details about intramolecular interactions, such as hydrogen bonding within the carbamate (B1207046) group. nih.gov

These high-level calculations are particularly useful for determining accurate rotational barriers around the C-N bond, a key feature of the carbamate functionality which exhibits partial double bond character due to resonance. acs.org This resonance contributes to the planarity and stability of the carbamate group. acs.org

The electronic character of this compound is further understood through the analysis of its molecular orbitals, charge distribution, and electrostatic potential.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, while the LUMO would be centered on the carbonyl group.

Charge Distributions: Methods like Natural Bond Orbital (NBO) analysis provide insights into the distribution of electron density and the nature of bonding. In this compound, the oxygen and nitrogen atoms of the carbamic acid group, along with the chlorine atoms, are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms will have partial positive charges. This charge separation contributes to the molecule's dipole moment and its interaction with other polar molecules.

Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack. researchgate.netresearchgate.net Positive potential would be located around the N-H and O-H protons, highlighting these as sites for nucleophilic interaction. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is essential for mapping the reaction pathways and determining the energy landscapes for the formation and decomposition of this compound.

This compound is typically formed by the reaction of 3,4-dichloroaniline (B118046) with carbon dioxide. wikipedia.org Computational studies on similar amine-CO2 reactions suggest a multi-step mechanism. nih.gov The initial step involves the nucleophilic attack of the amine nitrogen on the carbon of CO2, leading to the formation of a zwitterionic intermediate. nih.gov This intermediate can then be stabilized through intramolecular or intermolecular proton transfer, often mediated by a solvent molecule or another amine molecule, to form the final carbamic acid. nih.govresearchgate.net

Table 2: Illustrative Energetics for Carbamic Acid Formation

Reaction Step Species Relative Energy (kcal/mol)
1 3,4-dichloroaniline + CO2 0 (Reactants)
2 Transition State 1 (C-N bond formation) (Calculated Activation Energy)
3 Zwitterionic Intermediate (Calculated Intermediate Energy)
4 Transition State 2 (Proton transfer) (Calculated Activation Energy)
5 This compound (Calculated Product Energy)

Note: This table outlines the key stages in the formation pathway. The specific energy values would be determined through quantum chemical calculations of the reaction coordinate.

The decomposition of carbamic acids is generally the reverse of their formation, proceeding via dissociation back to the amine and carbon dioxide. wikipedia.org Theoretical studies can calculate the activation energy for this decomposition, providing insight into the compound's stability. The presence of electron-withdrawing chloro-substituents on the phenyl ring is expected to influence the basicity of the aniline (B41778) precursor and thus affect the kinetics and thermodynamics of both the formation and decomposition reactions.

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can provide detailed information on the conformational landscape of this compound and its interactions with solvent molecules. researchgate.net

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule and their relative energies. lumenlearning.com For this compound, key conformational degrees of freedom include rotation around the phenyl-N bond and the C-N bond of the carbamic acid group. MD simulations can explore these rotations to identify the most stable, low-energy conformations.

Solvent Interactions: The behavior of this compound in a solution is heavily influenced by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. For instance, in an aqueous environment, water molecules would form hydrogen bonds with the N-H, O-H, and C=O groups of the carbamic acid. These solvent interactions are crucial for stabilizing the molecule and can influence its conformational preferences and reactivity. researchgate.net By analyzing the trajectories from an MD simulation, one can determine the structure of the solvation shell and the dynamics of solvent exchange.

Computational Strategies for Resolving Conflicting Reaction Mechanism Proposals

The elucidation of reaction mechanisms is a cornerstone of chemical research, yet experimental methods alone can sometimes yield ambiguous data, leading to multiple plausible or conflicting mechanistic proposals. Computational chemistry has emerged as a powerful arbiter in such cases, providing detailed energetic and structural insights at the molecular level that are often inaccessible through experimentation. By modeling potential intermediates, transition states, and reaction pathways, computational strategies can effectively differentiate between competing mechanisms for compounds like this compound and related phenylcarbamates. rsc.org

A prominent computational approach involves the use of Density Functional Theory (DFT) to map out the potential energy surface for each proposed reaction pathway. researchgate.net This method calculates the electronic structure and energy of molecules, allowing for the identification of the lowest energy path, which corresponds to the most likely reaction mechanism. For instance, in studying the radical scavenging activity of aryl carbamates, computational investigations have been used to evaluate several distinct mechanisms, such as Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net By calculating the activation energies and reaction thermodynamics for each pathway, researchers can determine the most favorable mechanism under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net

The table below summarizes various computational methods and their roles in mechanistic elucidation.

Computational MethodApplication in Mechanism ElucidationKey Insights Provided
Density Functional Theory (DFT) Calculating potential energy surfaces, optimizing geometries of reactants, transition states, and products.Activation energy barriers, reaction thermodynamics, and preferred reaction pathways. researchgate.net
Transition State Theory (TST) Estimating reaction rate constants from the properties of the transition state.Kinetics of competing reaction pathways, allowing for comparison with experimental kinetic data. researchgate.net
Alchemical Free Energy Calculations Computing the relative binding free energies of different ligands to a receptor or enzyme.Differentiating the biological activity of closely related compounds, which can be linked to their mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecules over time, including solvent effects.Stability of intermediates, role of solvent molecules, and conformational changes during a reaction. nih.gov

These computational tools allow for a systematic investigation of complex reactions. For example, studies on carbamate interactions with biological targets have used alchemical free energy calculations to compute the difference in binding energy between various adducts, providing a rationale for their biological modulation that a simple structural comparison could not. nih.gov By comparing the computationally predicted outcomes (such as reaction rates or product distributions) with experimental results, conflicting mechanistic proposals can be resolved, leading to a more refined and accurate understanding of the chemical process. rsc.org

Structure-Reactivity Relationship (SRR) Elucidation for Phenylcarbamates

Structure-Reactivity Relationships (SRRs) are fundamental concepts in physical organic chemistry that seek to explain and predict how the structure of a molecule influences its chemical reactivity. For phenylcarbamates, including derivatives of this compound, SRR studies focus on understanding how modifying substituents on the phenyl ring affects the reaction rates and equilibria of processes like hydrolysis. By systematically changing the electronic and steric nature of these substituents, quantitative relationships can be established, providing deep insights into reaction mechanisms.

Linear Free Energy Relationships (LFERs), most notably the Hammett and Taft equations, are the primary tools for quantifying substituent effects in structure-reactivity studies. emerginginvestigators.orgscribd.com

The Hammett equation , log(k/k₀) = σρ, is applied to meta- and para-substituted aromatic systems. viu.ca In this equation:

k is the rate constant for the substituted reactant, and k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. scribd.comscribd.com

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents. scribd.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups. scribd.com

The Taft equation , log(k/k₀) = σρ + δEₛ, extends these principles to aliphatic systems and can also account for steric effects in ortho-substituted aromatic compounds where the Hammett equation often fails. emerginginvestigators.org It separates electronic effects (σ, ρ) from steric effects (Eₛ, δ). emerginginvestigators.org

For phenylcarbamates, the Hammett equation is particularly useful for studying mechanisms like alkaline hydrolysis. researchgate.net A plot of log(k) versus the Hammett constant σ for a series of substituted phenyl N-methylcarbamates often yields a straight line, confirming a consistent mechanism across the series. The magnitude and sign of ρ provide crucial mechanistic information. For example, a large, positive ρ value for the hydrolysis of phenylcarbamates suggests that the transition state has a significant negative charge, consistent with a mechanism where the departure of the phenolate leaving group is a key step. researchgate.net

The following table presents data from a study on the alkaline hydrolysis of substituted phenyl N-methylcarbamates, illustrating the application of the Hammett equation. researchgate.net

Substituent (R)Hammett Constant (σ)Rate Constant k (s⁻¹)log(k)
4-OCH₃-0.262.52 x 10⁻¹1.40
4-C(CH₃)₃-0.134.57 x 10¹1.66
4-CH₃-0.173.62 x 10¹1.56
3-CH₃-0.073.71 x 10¹1.57
H0.001.00 x 10²2.00
4-Cl0.193.07 x 10²2.49
3-Cl0.371.83 x 10³3.26
4-COCH₃0.844.23 x 10⁴4.63
4-CN1.004.11 x 10⁴4.68
4-NO₂1.272.71 x 10⁵5.43

Data adapted from a study on phenyl N-methylcarbamates; the unsubstituted (H) value is normalized for comparison. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their observed activities or properties, such as chemical reactivity. mdpi.commdpi.com Unlike LFERs that focus on a single substituent effect, QSPR models can incorporate a wide range of molecular descriptors to create a more comprehensive predictive model. semanticscholar.org

The development of a QSPR model typically involves several key steps:

Data Set Selection : A diverse set of molecules with experimentally measured property values is compiled. nih.gov

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors derived from methods like DFT (e.g., orbital energies like HOMO and LUMO, atomic charges, dipole moment). nih.gov

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest. mdpi.com

Validation : The model's predictive power is rigorously tested using statistical metrics (e.g., R², Q²) and often an external set of compounds not used in the model's creation. nih.gov

For carbamates, QSPR models have been developed to predict various properties, including toxicity, which is intrinsically linked to their chemical reactivity and mechanism of action (e.g., inhibition of acetylcholinesterase). nih.gov In such studies, descriptors like the electrostatic potential at specific atoms, the energy of the lowest unoccupied molecular orbital (LUMO), and atomic charges are often found to be significant. researchgate.netnih.gov These descriptors can provide insights into the molecule's susceptibility to nucleophilic attack or its ability to interact with a biological target. A reliable QSPR model can be used to predict the chemical behavior of new or untested carbamates, guiding the design of compounds with desired properties. nih.gov

Environmental Transformation and Abiotic Degradation Mechanisms

Photochemical Degradation Pathways of Carbamic Acid Derivatives

The absorption of light can initiate a series of reactions that transform carbamic acid derivatives into various byproducts. These photochemical processes can occur directly, through the absorption of a photon by the molecule itself, or indirectly, mediated by other light-absorbing species in the environment.

Direct Photolysis Kinetics and Quantum Yield Determinations

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. The rate of this process is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. For carbamate (B1207046) derivatives, the quantum efficiency of photolysis can be influenced by both steric and electronic effects within the molecule. uc.pt While specific kinetic data and quantum yield determinations for (3,4-dichlorophenyl)carbamic acid are not extensively documented in the reviewed literature, studies on related carbamates, such as methyl N-(3,4-dichlorophenyl)carbamate (Swep), indicate that photolysis is a relevant degradation pathway. The photodegradation of some pesticides has been shown to follow pseudo-first-order kinetics, with the rate being independent of the pH of the medium. uc.pt

Indirect Photodegradation via Reactive Oxygen Species (ROS) Formation and Reaction

Indirect photodegradation involves the reaction of a chemical with photochemically generated reactive intermediates, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). researchgate.net These reactive oxygen species (ROS) are formed in natural waters through the irradiation of substances like nitrate, nitrite, and dissolved organic matter (DOM). unito.itnih.gov

The photocatalytic degradation of carbamate insecticides has been demonstrated using catalysts like TiO₂ and ZnO, which generate ROS upon UV irradiation. researchgate.netcabidigitallibrary.org These highly reactive species can then attack the organic pollutant, leading to its decomposition. researchgate.net While oxidation by hydroxyl radicals and singlet oxygen may not be significant for all carbamates, the presence of DOM can enhance degradation through reactions with its triplet-excited states. nih.gov

Identification and Mechanistic Pathways of Phototransformation Products

The photolysis of carbamate derivatives can lead to a variety of transformation products. A common pathway involves the cleavage of the carbamate bond. For instance, studies on the related compound Swep have identified key transformation products resulting from its degradation.

One of the primary photoproducts identified from the transformation of Swep is 3,4-dichloroaniline (B118046). nih.gov This suggests that a key mechanistic step is the cleavage of the ester or amide linkage of the carbamate group. Further reactions can lead to the formation of more complex molecules, such as 3,3',4,4'-tetrachloroazobenzene. nih.gov The formation of such products often proceeds via radical mechanisms initiated by the homolytic scission of a C-O or C-N bond upon absorption of UV radiation. uc.pt

Precursor CompoundPhototransformation Product
Methyl N-(3,4-dichlorophenyl)carbamate (Swep)3,4-dichloroaniline
Methyl N-(3,4-dichlorophenyl)carbamate (Swep)3,3',4,4'-tetrachloroazobenzene
Data sourced from: nih.gov

Hydrolytic Stability and Solvolysis Reactions in Aqueous Systems

Hydrolysis is a major abiotic degradation pathway for many organic compounds in aquatic environments. clemson.edu For carbamates, the stability of the carbamate linkage towards hydrolysis is a critical factor in their environmental persistence. This stability is highly dependent on the pH of the surrounding water and other environmental factors.

pH-Dependent Hydrolysis Kinetics and Proposed Mechanisms

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the aqueous solution. clemson.edu Generally, three main types of hydrolysis are observed: acid-catalyzed, neutral, and base-mediated (alkaline) hydrolysis. clemson.edu

Neutral Hydrolysis: In the mid-pH range, the reaction rate can be independent of the acid or base concentration. clemson.edu This pathway involves the direct reaction of the carbamate with water molecules.

Alkaline Hydrolysis: At high pH (typically above 7 or 8), the hydrolysis rate increases with increasing pH. clemson.edu This is due to the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the carbamate functional group. clemson.edu Alkaline hydrolysis is often the dominant pathway in the pH range commonly found in the environment. clemson.edu

Studies on various carbamate esters have shown that they are generally stable to acid-catalyzed hydrolysis but show significant degradation at physiological (7.4) and basic (9.0) pH. nih.gov For example, some carbamic acid alkyl esters remained virtually unchanged after 24 hours at pH 9.0, indicating that the structure of the substituent groups is critical for hydrolytic reactivity. nih.gov While specific kinetic data for this compound is limited, the related herbicide Swep has been noted to be somewhat resistant to hydrolysis. nih.gov

pH-Dependent Hydrolysis Mechanisms for Carbamates

pH Range Dominant Mechanism General Trend
< 6 Acid-Catalyzed Rate increases as pH decreases.
6 - 8 Neutral Rate is largely independent of pH.
> 8 Base-Mediated (Alkaline) Rate increases as pH increases.

| Data sourced from: clemson.edu | | |

Influence of Environmental Factors on Hydrolysis Rates and Pathways

Besides pH, several other environmental factors can influence the rate and pathway of hydrolysis for carbamic acid derivatives. clemson.edu

Temperature: Like most chemical reactions, hydrolysis rates generally increase with temperature.

Dissolved Organic Matter (DOM): DOM can affect hydrolysis, although its influence can be complex, sometimes enhancing and sometimes inhibiting the reaction. researchgate.netusda.gov

Suspended Particles: The presence of suspended mineral or organic particles in the water column can potentially catalyze hydrolysis reactions, although in some cases, they have been found to have little effect. researchgate.netusda.gov

Ionic Strength and Buffer Effects: The concentration of dissolved salts and the presence of buffering agents can also modify the rate of hydrolysis. clemson.edu

For some chlorinated compounds, hydrolysis has been observed to follow pseudo-first-order kinetics, with the rate constant increasing with soil moisture content. researchgate.net

Characterization of Hydrolytic Intermediates and Final Chemical Products

The hydrolysis of this compound is a critical step in the abiotic degradation pathway of diuron (B1670789) and related compounds. Under environmental conditions, this carbamic acid derivative is generally unstable and readily hydrolyzes.

The primary hydrolytic degradation pathway involves the cleavage of the carbamic acid to yield 3,4-dichloroaniline (DCA) and carbon dioxide. This reaction is influenced by pH, with the rate of hydrolysis being significant under both acidic and alkaline conditions. Studies on the chemical degradation of diuron have shown that the process irreversibly yields 3,4-dichloroaniline as the main product containing the phenyl ring. nih.gov

The final products of complete mineralization of the parent compound, diuron, through various degradation pathways, including hydrolysis followed by further oxidation, are carbon dioxide, water, ammonium (B1175870) ions (NH₄⁺), and chloride ions (Cl⁻). nih.govnih.gov The formation of these inorganic species signifies the complete breakdown of the organic structure.

Table 1: Hydrolytic Intermediates and Final Products of this compound Degradation

Precursor CompoundIntermediateFinal Products
This compound3,4-dichloroaniline (DCA)Carbon Dioxide (CO₂), Water (H₂O), Ammonium (NH₄⁺), Chloride (Cl⁻)
DiuronThis compound, 1-(3,4-Dichlorophenyl)-3-methylurea (B119341) (DCPMU), 1-(3,4-Dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (DCA) nih.govresearchgate.netCarbon Dioxide (CO₂), Water (H₂O), Ammonium (NH₄⁺), Chloride (Cl⁻) nih.govnih.gov

Advanced Oxidation Processes (AOPs) for Chemical Transformation of Carbamates

Advanced Oxidation Processes (AOPs) are a suite of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These processes are effective in degrading a wide range of recalcitrant organic pollutants, including carbamate derivatives like this compound.

Ozonation, Fenton, and Photo-Fenton Reaction Mechanisms in Carbamic Acid Degradation

Ozonation: The degradation of diuron, and by extension its intermediate this compound, by ozonation involves a complex series of reactions. The degradation efficiency is influenced by factors such as pH, initial contaminant concentration, and the presence of other substances like hydrogen peroxide. nih.gov The main degradation pathway involves dechlorination-hydroxylation, dealkylation, and oxidative opening of the aromatic ring, leading to the formation of smaller organic acids such as acetic, formic, and oxalic acid, and ultimately to inorganic ions. nih.gov

Fenton and Photo-Fenton Reactions: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. byjus.comnih.gov The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of •OH radicals. acs.org

In the degradation of phenylurea herbicides like diuron, the hydroxyl radicals attack the molecule at multiple sites, including the N-terminal group, the aromatic ring, and the side methyl group. researchgate.net This leads to a variety of intermediate products. The reaction rate constants for the degradation of diuron by the Fenton process have been determined, highlighting the high reactivity of these herbicides towards hydroxyl radicals. capes.gov.br The photo-Fenton process has been shown to be highly effective in the mineralization of diuron, with studies demonstrating significant removal of the parent compound and its intermediates. researchgate.net

Table 2: Key Reactions in Ozonation and Fenton-based Degradation

ProcessKey ReactantsPrimary OxidantGeneral Reaction Mechanism
Ozonation Ozone (O₃), Water (H₂O)Ozone (O₃), Hydroxyl Radical (•OH)Direct reaction with O₃ and indirect reaction with •OH leading to oxidation and ring cleavage. nih.gov
Fenton Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺)Hydroxyl Radical (•OH)Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ byjus.com
Photo-Fenton Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺), UV LightHydroxyl Radical (•OH)Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ acs.org

Sono-chemical and Electrochemical Degradation Pathways for Chemical Breakdown

Sono-chemical Degradation: Sonolysis involves the use of high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of volatile compounds and the generation of hydroxyl radicals from the sonolysis of water. nih.gov While specific studies on the sonochemical degradation of this compound are limited, research on other organic pollutants indicates that the degradation efficiency is influenced by factors such as ultrasonic frequency, power, and the presence of radical scavengers. mdpi.com

Electrochemical Degradation: Electrochemical advanced oxidation processes (EAOPs) are effective for the mineralization of organic pollutants. In the context of diuron degradation, anodic oxidation has been studied using various electrode materials. mdpi.comresearchgate.net The process involves the generation of hydroxyl radicals at the anode surface from the oxidation of water. These radicals then attack the organic molecule, leading to its degradation. researchgate.net The electro-Fenton process, a type of EAOP, combines electrolysis with the Fenton reaction, where H₂O₂ is electrochemically generated at the cathode. nih.gov Studies on the electrochemical degradation of diuron have identified intermediates such as oxalic and oxamic acids, and final products including ammonium and chloride ions. nih.gov

Heterogeneous Photocatalysis for Enhanced Chemical Transformation of Carbamic Acid Compounds

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs (e⁻/h⁺). These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which are responsible for the degradation of organic compounds. researchgate.net

The photocatalytic degradation of diuron has been extensively investigated. nih.govresearchgate.netmdpi.comrevista-agroproductividad.org The efficiency of the process is influenced by parameters such as the type of photocatalyst, its concentration, the initial concentration of the pollutant, and the presence of other species like hydrogen peroxide. researchgate.net The degradation of diuron by TiO₂ photocatalysis leads to the formation of various intermediates through demethylation, hydroxylation, and dechlorination steps, eventually resulting in complete mineralization to CO₂, H₂O, NH₄⁺, and Cl⁻. nih.gov The use of platinized TiO₂ has been shown to enhance the degradation rate of diuron. nih.gov Furthermore, composite photocatalysts, such as TiO₂-activated carbon, have demonstrated high efficiency in diuron removal due to a combination of adsorption and photodegradation. mdpi.comua.es

Biogeochemical Transformations and Enzymatic Pathways

Microbial Transformation Pathways and Metabolic Fates in Environmental Matrices

The primary mechanism for the environmental breakdown of compounds leading to (3,4-dichlorophenyl)carbamic acid is microbial metabolism. frontiersin.org This process transforms the parent compound into various metabolites, with the ultimate fate being complete mineralization to CO2, water, and chloride ions in some cases. The most common pathway involves an initial hydrolysis of the urea (B33335) linkage to form 3,4-dichloroaniline (B118046) (DCA), a key and more stable intermediate. frontiersin.orgnih.gov

Numerous microorganisms with the ability to degrade diuron (B1670789), and by extension transform the (3,4-dichlorophenyl) N-substituted urea structure, have been isolated from environments with a history of herbicide application. scielo.br Enrichment culture techniques, where soil or water samples are incubated with the herbicide as a sole carbon or nitrogen source, are commonly used for isolation. sciepub.comnih.gov Characterization of these isolates typically involves morphological and biochemical testing, as well as molecular identification through 16S rRNA gene sequencing. researchgate.netresearchgate.net

Several bacterial genera have been identified, demonstrating a widespread capacity for this transformation across different phyla. frontiersin.org For instance, Arthrobacter globiformis strain D47, isolated from agricultural soil, can degrade a variety of substituted phenylurea herbicides. nih.govnih.gov Similarly, strains of Variovorax, Pseudomonas, Stenotrophomonas, Acinetobacter, and Bacillus have been isolated from contaminated soils and lotic surface waters and have demonstrated significant degradative capabilities. nih.govasm.orgnih.gov Fungal genera, including Aspergillus, Pycnoporus, and Phanerochaete, also contribute to the transformation, primarily through oxidative enzymes. frontiersin.orgnih.gov

Table 1: Examples of Isolated Microorganisms with Diuron Transformation Capability

Microorganism Source of Isolation Key Characteristics/Findings Citations
Arthrobacter globiformis D47 Agricultural Soil Degrades multiple phenylureas; degradative gene (puhA) located on a plasmid. nih.gov, nih.gov
Variovorax sp. SRS16 Agricultural Soil Capable of mineralizing diuron in co-culture or with substrate supplementation. asm.org, asm.org, nih.gov
Pseudomonas sp. IB78 Lotic Surface Water Degrades diuron in resting cell assays; shows cumulative effect with other strains. nih.gov
Stenotrophomonas sp. IB93 Lotic Surface Water Isolated from a diuron-degrading enrichment culture. nih.gov
Acinetobacter baumannii DU Sugarcane Soil Part of a bacterial consortium that completely degrades diuron and 3,4-DCA. nih.gov
Bacillus subtilis DU1 Sugarcane Soil Member of a mixed culture using a meta-cleavage pathway for metabolite degradation. nih.gov
Phanerochaete chrysosporium Not Specified Degrades diuron via cytochrome P450, not extracellular ligninolytic enzymes. nih.gov
Pluteus cubensis SXS 320 Rainforest Soil Degraded 96.8% of diuron in 20-day cultures. nih.gov

The microbial degradation of diuron, which involves the cleavage of the (3,4-dichlorophenyl) N-substituted structure, proceeds through well-defined enzymatic pathways. The central step is the hydrolysis of the C-N bond, which effectively represents the cleavage of the carbamic acid derivative.

Two primary initial pathways are recognized:

Direct Hydrolysis: An enzyme, typically a phenylurea hydrolase, directly attacks the carbonyl carbon of the urea moiety, cleaving the molecule to form 3,4-dichloroaniline (DCA) and dimethylamine. This is a common pathway in many bacteria. frontiersin.org

Stepwise N-demethylation followed by Hydrolysis: This pathway involves one or two N-demethylation steps before the final hydrolytic cleavage. frontiersin.orgnih.gov

Diuron is first demethylated to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU).

A second demethylation yields (3,4-dichlorophenyl)urea (DCPU).

Finally, the urea bond of DCPU is hydrolyzed to produce DCA.

The formation of DCA is a critical metabolic node. frontiersin.orgscilit.com From here, aerobic pathways diverge for the mineralization of this aromatic amine. For example, in Acinetobacter baumannii DU and Pseudomonas fluorescens DUK, DCA is degraded via an ortho-cleavage pathway, while Bacillus subtilis DU1 utilizes a meta-cleavage pathway. nih.gov A multicomponent dioxygenase complex, encoded by genes such as dcaQTA1A2BR, can hydroxylate the aromatic ring, leading to intermediates like 4-chlorocatechol, which is further processed by enzymes of the modified ortho-cleavage pathway. researchgate.net

The rate of transformation is rarely dependent on the substrate and microorganism alone. It is significantly influenced by environmental conditions and the metabolic context, including co-metabolism.

Co-metabolism: Many microorganisms degrade complex xenobiotics like diuron co-metabolically, meaning the degradation does not serve as a primary energy or carbon source. nih.gov For example, Variovorax sp. strain SRS16 was initially found to be unable to mineralize diuron alone in a mineral medium. However, when supplemented with other growth substrates or when paired in a consortium with Arthrobacter globiformis D47, it could effectively mineralize the herbicide. asm.orgnih.gov This syntrophic relationship, where one organism (e.g., Arthrobacter) performs the initial hydrolysis to DCA and the other (e.g., Variovorax) mineralizes the resulting aniline (B41778), is a key strategy for complete degradation in the environment. researchgate.netasm.org Fungal degradation is also often a co-metabolic process, relying on an auxiliary carbon source to support the production of nonspecific oxidative enzymes. nih.gov

Environmental Factors:

pH and Temperature: Abiotic hydrolysis of phenylureas is influenced by pH and temperature, and these factors also constrain microbial activity. rsc.orgresearchgate.net For instance, the degradation of DDT by Arthrobacter globiformis was optimal at a pH of 7.0-7.5 and temperatures between 25–30 °C, conditions typical for many soil bacteria. mdpi.com The optimal temperature for the linuron (B1675549) hydrolase HylA was found to be around 35°C. asm.org

Nutrient Availability: The presence of additional, more easily metabolizable carbon or nitrogen sources can sometimes inhibit the degradation of the target compound. mdpi.com In fungal cultures, nitrogen availability has been identified as a key factor modulating the degradation of diuron. nih.gov

Biochemical Characterization of Enzymes Involved in Carbamic Acid Degradation

The key enzymes responsible for the initial cleavage of the (3,4-dichlorophenyl) N-substituted urea are hydrolases and, in some organisms, oxidoreductases.

Hydrolases: Several phenylurea hydrolases have been identified and characterized. These enzymes catalyze the cleavage of the amide bond, releasing DCA.

puhA and puhB: The puhA gene, found on a plasmid in Arthrobacter globiformis D47, encodes a phenylurea hydrolase. nih.govnih.gov It belongs to a distinct family within the metal-dependent amidohydrolase superfamily. nih.gov

hylA and libA: Found in Variovorax strains, these genes encode enzymes that hydrolyze phenylureas. Interestingly, they belong to different evolutionary families despite performing a similar function. HylA is part of the metal-dependent amidohydrolase superfamily, whereas LibA is a member of the unrelated amidase signature (AS) family, highlighting convergent evolution for this catabolic function. nih.govasm.org

Oxidoreductases: In fungi, the initial transformation steps are often mediated by less specific oxidative enzymes.

Cytochrome P450 Monooxygenases (CYPs): These intracellular enzymes are crucial in the fungal metabolism of diuron. nih.gov Studies with Phanerochaete chrysosporium showed that diuron degradation was significantly inhibited by a CYP inhibitor, 1-aminobenzotriazole, indicating a primary role for these enzymes over extracellular peroxidases. nih.gov

Laccases and Peroxidases: While often implicated in xenobiotic degradation, extracellular ligninolytic enzymes like laccases and manganese peroxidases from P. chrysosporium were found to be inefficient in the in vitro degradation of diuron itself. nih.gov However, their presence may be induced by the herbicide, suggesting a more complex regulatory or secondary role. nih.gov

The efficiency and substrate range of the degradative enzymes are determined by their biochemical properties. The characterization of these enzymes reveals important details about their catalytic mechanism and environmental role.

The hydrolases involved in phenylurea degradation exhibit distinct substrate specificities. For example, the HylA enzyme from Variovorax sp. WDL1 shows significant activity towards N-methoxy-N-methyl substituted herbicides like linuron and monolinuron (B160109) but does not hydrolyze N,N-dimethyl substituted herbicides like diuron. asm.org This specificity indicates that different microbial populations may be responsible for the degradation of different types of phenylurea herbicides in the environment. Enzymes like PuhA from A. globiformis D47, however, have a broader spectrum of activity, capable of degrading diuron, linuron, and other related herbicides. nih.gov

Kinetic parameters, such as the Michaelis-Menten constant (K_m), provide insight into the enzyme's affinity for its substrate. The HylA hydrolase, for instance, has a different K_m for linuron compared to other hydrolases like LibA, reflecting differences in their active sites and evolutionary origins. nih.govasm.org

Table 2: Biochemical Properties of Characterized Phenylurea Hydrolases

Enzyme (Gene) Source Organism Enzyme Family Substrate Specificity Key Findings Citations
Phenylurea Hydrolase (puhA) Arthrobacter globiformis D47 Metal-dependent amidohydrolase Degrades diuron, linuron, isoproturon, chlortoluron, monolinuron. Gene is located on a 47-kb plasmid; essential for degradation. nih.gov, nih.gov, nih.gov
Linuron Hydrolase (libA) Variovorax sp. SRS16 Amidase Signature (AS) Degrades linuron to 3,4-DCA. Belongs to a different hydrolase family than PuhA and HylA. frontiersin.org, nih.gov
Linuron Hydrolase (hylA) Variovorax sp. WDL1 Metal-dependent amidohydrolase (YctJ-like) Degrades linuron, monolinuron; NOT active on diuron or isoproturon. Has a different temperature optimum and Km from LibA. nih.gov, asm.org, asm.org
Cytochrome P450 (CYP) Phanerochaete chrysosporium Heme-thiolate proteins Responsible for initial N-demethylation of diuron to DCPMU and DCPU. Degradation is inhibited by CYP inhibitors, not by peroxidase activity. nih.gov, nih.gov

Genetic and Molecular Biology Approaches for Enzyme Production and Engineering Relevant to Degradation

The biodegradation of recalcitrant compounds like this compound, a metabolite of widely used phenylurea herbicides, is often limited by the availability and efficiency of microbial enzymes. Advances in genetic and molecular biology offer powerful tools to overcome these limitations. By identifying, cloning, and engineering the genes that encode key degradative enzymes, it is possible to enhance their production and improve their catalytic properties, thereby accelerating the bioremediation of contaminated environments.

The primary enzymatic attack on phenylurea herbicides such as diuron often involves hydrolases that cleave the urea or amide bond, leading to the formation of metabolites like 3,4-dichloroaniline (3,4-DCA). nih.govresearchgate.net Subsequent degradation of 3,4-DCA is crucial for complete mineralization. Molecular approaches have focused on the entire pathway, from the initial hydrolysis to the downstream catabolism of chlorinated aromatic intermediates.

Enzyme Production through Heterologous Expression

A key strategy to increase the availability of degradative enzymes is to clone the responsible genes from their native, often slow-growing or difficult-to-culture microorganisms, and express them in well-characterized, fast-growing host organisms. Escherichia coli is a common host for this purpose due to its well-understood genetics and rapid growth. nih.gov

For instance, the gene cluster responsible for 3,4-DCA degradation in Acinetobacter soli GFJ2 has been identified and characterized. This cluster includes genes dcdA and dcdB, which encode a dioxygenase and a flavin reductase, respectively. When these genes were heterologously expressed in E. coli, the recombinant strain gained the ability to degrade 3,4-DCA, confirming the function of these genes. nih.gov Similarly, various carbamate (B1207046) hydrolase genes have been cloned and expressed to study their activity and potential for bioremediation. nih.govacs.org The gene ameH from Aminobacter aminovorans MDW-2, encoding a carbamate C-N hydrolase, was successfully cloned and expressed, and its role in the detoxification of the carbamate insecticide methomyl (B1676398) was confirmed. nih.gov

The table below summarizes key genes and their corresponding enzymes that have been successfully expressed in heterologous hosts for the degradation of this compound precursors and metabolites.

Gene(s)EnzymeSource OrganismExpression HostTarget SubstrateReference
dcdA, dcdBDioxygenase, Flavin ReductaseAcinetobacter soli GFJ2Escherichia coli3,4-dichloroaniline nih.gov
ameHCarbamate C-N HydrolaseAminobacter aminovorans MDW-2Escherichia coliMethomyl nih.gov
phyPhloretin HydrolaseEubacterium ramulusEscherichia coliPhloretin nih.gov
puhA, puhBPhenylurea HydrolaseArthrobacter globiformis, Bacillus sphaericusNot SpecifiedDiuron researchgate.net
cehA, mcdCarbamate HydrolasePseudomonas sp., Achromobacter sp.Escherichia coliVarious Carbamates nih.govresearchgate.net

Enzyme Engineering for Improved Function

Beyond increasing production, molecular techniques can be used to engineer the enzymes themselves for enhanced performance. Site-directed mutagenesis and directed evolution are powerful methods to alter an enzyme's properties, such as its catalytic efficiency (kcat/Km), substrate specificity, or stability under harsh environmental conditions. science.gov

Site-directed mutagenesis involves making specific, targeted changes to the amino acid sequence of a protein. science.gov This approach is particularly useful when the three-dimensional structure of the enzyme is known or can be reliably modeled, allowing for rational design of mutations. For example, key amino acid residues in the active site of the AmeH carbamate hydrolase were identified by comparing its sequence to related enzymes with known structures. nih.gov Five conserved residues (G162, N164, D191, H193, and E207) were individually replaced with alanine. Four of these mutations completely abolished the enzyme's hydrolytic activity against methomyl, while the H193A mutant retained about 10% of its activity, confirming the critical role of these residues in catalysis. nih.gov Such studies provide crucial insights for future engineering efforts to modify substrate specificity or improve catalytic rates.

The table below details examples of enzyme engineering applied to hydrolases relevant to the degradation of carbamates and related compounds.

EnzymeEngineering MethodMutation(s)Observed ImprovementReference
AmeH Carbamate HydrolaseSite-Directed MutagenesisG162A, N164A, D191A, E207AActivity abolished, confirming key active site residues. nih.gov
AmeH Carbamate HydrolaseSite-Directed MutagenesisH193AActivity reduced to 10%, confirming its role in catalysis. nih.gov
Human Phenylalanine HydroxylaseGene Transfer & ExpressionFull-length cDNA transferExpression of functional enzyme in a non-native cell line. nih.gov

These genetic and molecular biology approaches are essential for developing robust and efficient bioremediation strategies. By overcoming the natural limitations of microbial processes, enzyme production and engineering pave the way for the effective cleanup of environments contaminated with this compound and its parent herbicides.

Advanced Analytical Methodologies for Mechanistic and Transformational Studies

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass measurement of molecules, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. This capability is crucial for mapping the transformation pathways of (3,4-dichlorophenyl)carbamic acid.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the premier technique for analyzing non-volatile, polar, and thermally labile compounds, which are characteristic of many intermediates and products in the reaction pathways of this compound. The coupling of liquid chromatography for separation with HRMS for detection allows for the sensitive and selective analysis of complex aqueous samples.

In the study of this compound, LC-HRMS can be used to identify products from its hydrolysis, oxidation, or biotransformation. For instance, the formation of hydroxylated derivatives or glucuronide conjugates can be monitored. nih.gov The high mass accuracy of HRMS helps to distinguish between isobaric compounds—molecules with the same nominal mass but different elemental formulas—which is a common challenge in metabolite identification. To enhance ionization efficiency and chromatographic retention, especially for acidic compounds like carbamic acids, chemical derivatization may be employed prior to analysis. nih.govresearchgate.net Techniques using doubly charged precursor ions in HRMS analysis can further improve assay sensitivity and selectivity. researchgate.net

Table 1: Hypothetical Non-Volatile Transformation Products of this compound Identifiable by LC-HRMS

Compound NameChemical FormulaExact MassTransformation Type
This compoundC₇H₅Cl₂NO₂204.9697Parent Compound
3,4-dichloroaniline (B118046)C₆H₅Cl₂N160.9850Hydrolysis Product
(3,4-dichloro-5-hydroxyphenyl)carbamic acidC₇H₅Cl₂NO₃220.9646Oxidation Product
(3,4-dichlorophenyl)carbamoyl glucuronideC₁₃H₁₃Cl₂NO₈396.0018Conjugation Product

This table is for illustrative purposes and shows potential products.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is highly effective for the analysis of volatile and semi-volatile compounds. Thermal or chemical degradation of this compound can produce smaller, more volatile fragments. For example, decarboxylation could lead to the formation of 3,4-dichloroaniline, which is sufficiently volatile for GC analysis.

The process often involves derivatization to increase the volatility and thermal stability of analytes. mdpi.com For instance, acidic protons can be replaced with a silyl (B83357) group (silylation). Once separated by the GC column, the high-resolution mass spectrometer provides accurate mass data, allowing for the confident identification of degradation products by comparing the results against spectral libraries and elemental composition calculations. This is particularly useful for distinguishing between different chlorinated aromatic compounds that might be formed during degradation. mdpi.com

Isotope-labeling is a powerful strategy used in conjunction with mass spectrometry to trace the fate of atoms through a reaction pathway, providing definitive mechanistic evidence. In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule.

When a ¹³C-labeled version of this compound is used in a reaction, its transformation products will contain the ¹³C label. In the mass spectrum, this results in a characteristic mass shift for the molecular ion and any fragments containing the label. By comparing the mass spectra of products from labeled and unlabeled starting material, one can unequivocally identify metabolites and degradation products. nih.gov This method is highly effective for differentiating between metabolites and background ions in complex matrices and for quantifying the extent of transformation. researchgate.netnih.gov For example, observing the incorporation of an ¹⁸O label from H₂¹⁸O during a hydrolysis reaction can confirm the mechanism of ester or amide bond cleavage.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of chemical compounds. Advanced NMR methods provide detailed information about the connectivity of atoms and their spatial arrangement.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, complex reaction products of this compound often require multi-dimensional NMR experiments for unambiguous structure assignment. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C or ¹⁵N. For a reaction product of this compound, an HSQC spectrum would show which protons are attached to which carbon atoms in the molecule, helping to assign signals in the complex aromatic region or on any alkyl side chains. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton of a molecule. For example, it can establish the connection between a substituent and the dichlorophenyl ring or confirm the structure of a conjugated metabolite. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. This information is vital for determining the stereochemistry and conformation of a molecule, which can be critical for understanding its biological activity or reaction mechanism.

By combining the information from these and other 2D NMR experiments, a complete and unambiguous structural assignment of complex transformation products can be achieved.

Table 2: Application of 2D NMR Techniques for Structural Elucidation

NMR TechniqueInformation ProvidedApplication to this compound Products
HSQC Shows one-bond correlations between protons and heteronuclei (e.g., ¹³C).Assigns protons to their directly attached carbons in the aromatic ring and any side chains.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons.Connects molecular fragments, such as linking a metabolite moiety to the phenyl ring or carbonyl carbon.
NOESY Shows through-space correlations between protons that are close together.Determines the 3D structure and conformation of larger, more complex transformation products.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in the solid phase, providing information on molecular structure, conformation, and dynamics that is inaccessible by solution NMR or X-ray crystallography. acs.org

For this compound, ssNMR can be used to characterize its crystalline polymorphic forms. Different crystal packing arrangements will result in distinct chemical shifts and couplings in the ssNMR spectrum. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution ¹³C spectra of solid samples, which can identify different carbon environments within the crystal lattice. researchgate.net

Furthermore, ssNMR is uniquely suited to study the compound in an adsorbed state, for example, when bound to soil particles, silica (B1680970) surfaces, or active sites of enzymes. acs.org By observing the ssNMR spectrum of labeled this compound interacting with a surface, one can deduce its orientation and conformation upon binding. Specialized experiments can even measure distances between atoms of the adsorbed molecule and the surface. nih.gov Given the presence of chlorine atoms, ³⁵Cl ssNMR could also be a sensitive probe of the local electronic environment around the chloro-substituents, providing unique structural insights. nih.gov

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectrophotometry

Vibrational spectroscopy and UV-Vis spectrophotometry are indispensable tools for the real-time monitoring of chemical reactions and for conducting kinetic and photochemical studies.

In-Situ IR and Raman Spectroscopy for Real-Time Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy offer the ability to monitor chemical reactions as they occur, providing real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. xjtu.edu.cnnih.govnih.govcardiff.ac.ukresearchgate.netnih.govmdpi.commdpi.comresearchgate.net This is particularly advantageous for studying the formation and transformation of potentially unstable species like this compound.

In-Situ FTIR Spectroscopy:

In-situ FTIR can track the progress of reactions involving this compound by monitoring the characteristic vibrational bands of its functional groups. For example, the appearance and disappearance of the N-H stretching and bending vibrations, as well as the C=O stretching vibration of the carbamic acid group, can be followed in real-time. This allows for the determination of reaction kinetics and the identification of transient intermediates. xjtu.edu.cnnih.govcardiff.ac.ukresearchgate.net The table below illustrates the typical IR absorption regions for the key functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
C-H (aromatic)Stretching3100 - 3000
C=O (Carbamic Acid)Stretching1720 - 1700
C=C (aromatic)Stretching1600 - 1450
C-NStretching1350 - 1250
C-ClStretching800 - 600

In-Situ Raman Spectroscopy:

Complementary to IR spectroscopy, in-situ Raman spectroscopy is another powerful technique for real-time reaction monitoring. nih.govnih.govmdpi.commdpi.comresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for observing changes in the aromatic ring and the C-Cl bonds of this compound. The formation of this compound could be monitored by observing the appearance of characteristic Raman bands, as outlined in the table below.

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=C (aromatic)Ring Breathing1600 - 1550
C-NStretching1300 - 1200
C-ClStretching800 - 600

UV-Vis Spectrophotometry for Kinetic Profiling and Photochemical Studies

UV-Vis spectrophotometry is a widely used technique for quantitative analysis and for studying the kinetics of chemical reactions in solution. sctunisie.orgdss.go.thmdpi.com The aromatic dichlorophenyl group in this compound imparts a distinct UV chromophore, allowing for its concentration to be monitored over time during a reaction.

By measuring the change in absorbance at a specific wavelength corresponding to the electronic transitions of the molecule, the rate of its formation or degradation can be determined. sctunisie.org This is particularly useful for studying its hydrolysis or decomposition under different pH and temperature conditions.

Furthermore, UV-Vis spectrophotometry is a key technique for investigating the photochemical stability of this compound. dss.go.thmdpi.com By exposing a solution of the compound to light of specific wavelengths and monitoring the changes in its UV-Vis spectrum, its susceptibility to photodegradation can be assessed. The appearance of new absorption bands can indicate the formation of photoproducts. The table below lists the expected UV absorption maxima for a compound with a dichlorophenyl group.

ChromophoreElectronic TransitionExpected λmax (nm)
Dichlorophenyl groupπ → π*~210 and ~280-290

Chromatographic Techniques for Separation and Quantification in Complex Chemical Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds in complex mixtures, such as those from reaction monitoring or environmental samples.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. nih.gov A UHPLC method for the analysis of this compound would typically involve a reversed-phase column, where the separation is based on the hydrophobicity of the analytes.

The optimization of a UHPLC method would involve the careful selection of the stationary phase (e.g., C18, C8), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer), and gradient elution profile to achieve the best separation from its precursors (e.g., 3,4-dichloroaniline) and potential degradation products. The table below provides a hypothetical set of optimized UHPLC conditions for the analysis of this compound.

ParameterValue
ColumnUHPLC C18 (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B in 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
DetectionUV at 285 nm

Hyphenated Techniques (e.g., GCxGC, LCxLC) for Comprehensive Profiling of Reaction Mixtures

For highly complex reaction mixtures, one-dimensional chromatography may not provide sufficient resolving power. In such cases, comprehensive two-dimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC), are invaluable.

GCxGC: While this compound itself is not sufficiently volatile for direct GC analysis, its derivatized form could be analyzed by GCxGC. Derivatization, for example through silylation or methylation, would increase its volatility and thermal stability. nih.gov GCxGC would then provide a highly detailed profile of the reaction mixture, separating the derivatized carbamic acid from a wide range of other volatile and semi-volatile components.

LCxLC: Comprehensive two-dimensional liquid chromatography (LCxLC) is a powerful technique for the analysis of complex non-volatile samples. An LCxLC system could be configured with two different separation mechanisms (e.g., reversed-phase in the first dimension and hydrophilic interaction liquid chromatography (HILIC) in the second) to provide a comprehensive separation of this compound from its polar and non-polar impurities and degradation products. This would be particularly useful for analyzing crude reaction mixtures or environmental samples where a wide range of compounds with different polarities might be present.

Role in Complex Chemical Systems and Emerging Applications

(3,4-Dichlorophenyl)carbamic Acid as a Chemical Intermediate in Synthetic Cascades

As a member of the carbamic acid family, the N-(3,4-dichlorophenyl) derivative is a versatile, often transient, intermediate species in multi-step organic syntheses. Its utility stems from the reactivity of the carbamic acid moiety, which can be readily formed and subsequently converted into other valuable functional groups.

Precursor for the Synthesis of Functional Organic Molecules

This compound is a key precursor in the synthesis of a variety of more complex organic molecules. Carbamic acids are generally formed through the reaction of an amine with carbon dioxide. In this case, 3,4-dichloroaniline (B118046) reacts with CO₂ to generate the carbamic acid intermediate. This intermediate can then be dehydrated to produce 3,4-dichlorophenyl isocyanate. This isocyanate is a highly reactive and valuable building block for synthesizing a wide range of compounds, including:

Ureas: By reacting the isocyanate with primary or secondary amines.

Carbamates: Through reaction with alcohols.

This pathway highlights the role of the carbamic acid as a pivotal, though often not isolated, step in functional group transformation. Furthermore, carbamic acids are the transient species formed during the final deprotection step of amines that have been protected as carbamate (B1207046) esters, a common strategy in peptide synthesis and other complex molecule construction.

Role in Multi-Step Polymerization Processes and Materials Chemistry

While specific documentation on the direct use of this compound in polymerization is not prevalent, the chemistry of carbamic acids is fundamental to the production of major industrial polymers. Carbamic acid itself is a key intermediate in the industrial synthesis of urea (B33335) from ammonia (B1221849) and carbon dioxide. wikipedia.org Urea, in turn, is a monomer for the large-scale production of urea-formaldehyde resins. This relationship places carbamic acid chemistry at the heart of significant materials manufacturing processes. Derivatives like this compound are part of a broader class of compounds used in materials science, often lending specific properties such as flame retardancy or serving as precursors in agrochemical and pharmaceutical ingredient synthesis. ontosight.ai

Participation in Supramolecular Chemistry and Self-Assembly of Chemical Structures

The structure of this compound, with its combination of a rigid aromatic ring and a flexible, interactive functional group, allows it to participate in the formation of ordered, non-covalently bonded superstructures.

Hydrogen Bonding Networks and Intermolecular Interactions in Carbamic Acid Systems

The carbamic acid functional group is rich in sites for hydrogen bonding, possessing both hydrogen bond donors (the N-H and O-H protons) and acceptors (the carbonyl oxygen and hydroxyl oxygen). These interactions are fundamental to the structure and behavior of carbamic acids.

Dimerization: In the solid state, the parent carbamic acid is known to form dimers, where two molecules are linked by hydrogen bonds between their respective carboxyl groups. wikipedia.org

Self-Assembly: In broader carbamate systems, hydrogen bonding plays a critical role in controlling the morphology of self-assembling structures. Studies on long-chain carbamates show that blending with other molecules can disrupt or alter the hydrogen bond network, which in turn affects material properties like crystallite size, heat of fusion, and crystallinity.

Hydration: In aqueous environments, carbamic acids and their conjugate bases (carbamates) establish complex hydrogen-bonding networks with surrounding water molecules. The strength and lifespan of these hydrogen bonds are influenced by the charge on the species, with donated hydrogen bonds from the acid group to water being generally stronger and more persistent than accepted ones.

Co-crystallization and Polymorphism Studies of Carbamic Acid Compounds

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in materials and pharmaceutical science. These phenomena are observed in carbamic acid derivatives.

A study on 2-((2,6-dichlorophenyl)amino)benzoic acid, a structural analog, revealed significant polymorphic behavior. This compound was found to exist in at least two different polymorphic forms and one cocrystal salt, with the polymorphism attributed to the molecule's conformational flexibility. This demonstrates that the presence of a dichlorophenyl ring can lead to complex solid-state behavior.

FormCrystal SystemSpace GroupKey Structural Feature
Polymorph I MonoclinicP2₁/nIsostructural with an analog compound
Polymorph II MonoclinicP2₁/cDifferent molecular packing from Form I
Cocrystal Salt (S) MonoclinicP2₁/cFormed with a co-former molecule

Table based on findings for the analogous compound 2-((2,6-dichlorophenyl)amino)benzoic acid. nih.gov

Studies on other complex molecules, like carbamazepine, show that cocrystals themselves can be polymorphic. sigmaaldrich.com This underscores the rich and complex solid-state chemistry available to molecules containing carbamate or related functionalities, allowing for the fine-tuning of physical properties like solubility and stability. sigmaaldrich.com

Integration into Reaction-Based Sensing or Catalytic Systems

The integration of this compound itself into specific reaction-based sensing or catalytic systems is not widely documented in current literature. However, the fundamental reactions involving its formation and decomposition are utilized in sensing applications for other molecules. For instance, the reversible reaction between amines and CO₂ to form carbamic acids/carbamates is a mechanism relevant to CO₂ sensing and capture technologies. While the (3,4-dichlorophenyl) moiety could potentially be used to tune electronic properties or provide a specific binding site in a more complex catalytic or sensor design, dedicated systems based on this specific molecule are not prominently reported.

Design of Chemosensors Based on this compound Reactivity

The development of chemosensors often relies on specific and detectable interactions between an analyte and a sensor molecule. For this compound, its potential in chemosensor design would likely hinge on the reactivity of the carbamic acid group and the electronic properties of the 3,4-dichlorophenyl substituent.

Carbamic acids and their derivatives, such as carbamates, can participate in reactions that lead to a measurable signal, such as a change in fluorescence or color. For instance, the reaction of aromatic amines with certain analytes can form new products with distinct photophysical properties. iitpkd.ac.in The carbamic acid group itself is intrinsically reactive and can undergo transformations, such as decarboxylation or reactions with electrophiles, which could be harnessed in a sensor mechanism.

The 3,4-dichloro substitution pattern on the phenyl ring significantly influences the electronic environment of the molecule. The electron-withdrawing nature of the chlorine atoms can modulate the acidity of the carbamic acid proton and the nucleophilicity of the nitrogen atom. This tuning of reactivity is a key principle in the design of selective chemosensors. While no specific chemosensors based on this compound are documented, the foundational chemistry of aromatic carbamates suggests a potential avenue for future research. iitpkd.ac.in

Table 1: Potential Reactivity of this compound in Chemosensor Design

Functional GroupPotential Reaction for SensingAnalyte TypeDetection Principle
Carbamic AcidReaction with electrophiles (e.g., phosgene)Electrophilic speciesFormation of a new adduct with altered spectroscopic properties (e.g., fluorescence turn-on/off)
Carbamic AcidDecarboxylation induced by specific triggersAnalytes that promote decompositionDetection of CO2 or the resulting amine
3,4-DichlorophenylModulation of pKa of the carbamic acidpH, metal ionsChanges in protonation state leading to colorimetric or fluorometric response
Aromatic Ringπ-π stacking interactionsAromatic analytesPerturbation of electronic structure, leading to spectral shifts

Role as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, ligands play a crucial role in stabilizing metal centers and modulating their reactivity. Carbamato ligands, formed by the deprotonation of carbamic acids, are known to coordinate with a wide variety of metal ions through their oxygen atoms, exhibiting monodentate, bidentate, or bridging coordination modes. nih.gov This versatility allows for the construction of diverse metal-ligand complexes with potential catalytic applications.

The (3,4-dichlorophenyl)carbamato ligand could, in theory, form complexes with various transition metals. The electronic properties imparted by the dichlorophenyl group could influence the electron density at the metal center, thereby affecting the catalytic activity of the complex in reactions such as oxidation, reduction, or cross-coupling. jns.edu.afresearchgate.net However, a review of the current literature reveals no specific instances of this compound being used as a ligand in reported catalytic systems. General studies on metal carbamates demonstrate their potential in catalysis, but without specific examples involving this particular ligand. nih.gov

Furthermore, this compound could potentially serve as a precursor in the synthesis of catalytic materials. For example, the controlled thermal decomposition of metal-organic precursors is a common method for preparing supported metal or metal oxide nanoparticles, which are often active as heterogeneous catalysts. While there is no direct evidence of this application for this compound, the principle is well-established for other metal-organic compounds.

The herbicide diuron (B1670789), which shares the 3,4-dichlorophenyl moiety and is a urea derivative, has been studied in the context of bioremediation, a process involving enzymatic catalysis. nih.gov The degradation of diuron often proceeds through intermediates like 3,4-dichloroaniline, highlighting the reactivity of this substituted aromatic system. nih.govoup.comnih.gov This suggests that the 3,4-dichlorophenyl unit can interact with active sites of catalysts, although this is in the context of degradation rather than ligand-assisted synthesis.

Table 2: Theoretical Roles of this compound in Catalysis

RoleDescriptionType of CatalysisPotential Reactions
Ligand The deprotonated form, (3,4-dichlorophenyl)carbamato, could coordinate to a metal center, influencing its electronic and steric properties.HomogeneousOxidation, reduction, cross-coupling reactions.
Precursor The compound could be used to synthesize metal complexes which are then used as catalysts.HomogeneousVarious metal-catalyzed transformations.
Precursor Thermal decomposition of a metal complex containing the (3,4-dichlorophenyl)carbamato ligand could yield catalytically active nanoparticles.HeterogeneousHydrogenation, oxidation, etc.

Future Research Directions and Interdisciplinary Perspectives in Chemical Science

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reaction Discovery

AI/ML Application AreaPotential Impact on (3,4-dichlorophenyl)carbamic Acid ChemistryRelevant AI/ML Models
Retrosynthesis Prediction Proposing novel and efficient synthetic routes.Template-based, Semi-template, Template-free models. nih.gov
Reaction Outcome & Yield Prediction Optimizing reaction conditions and predicting major products.Graph Transformer Neural Networks (GTNN). digitellinc.com
In Silico Library Screening Identifying suitable substrates and reaction conditions virtually.Predictive models for binary outcome, yield, and regioselectivity. digitellinc.com
Drug Discovery Accelerating the discovery of new bioactive carbamate (B1207046) derivatives.Generative AI design engines (e.g., REINVENT). nih.gov

Sustainable Chemistry Approaches for the Synthesis and Degradation of Carbamic Acids

The principles of green and sustainable chemistry are increasingly influencing the synthesis and end-of-life considerations for chemical compounds. For carbamic acids and their derivatives, this involves developing more environmentally benign synthetic methods and understanding their degradation pathways.

Sustainable synthesis strategies often focus on improving atom economy, using less hazardous reagents, and minimizing waste. researchgate.net One promising route for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. acs.org Utilizing CO2 as a C1 feedstock is a key aspect of green chemistry. The reaction can be carried out in the presence of a base like cesium carbonate in an anhydrous solvent. acs.org Another approach involves the use of dehydro-condensation agents. While traditional agents can be toxic, newer, more sustainable triazine-based agents are being developed. researchgate.net For example, the combination of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with a tertiary amine has been shown to be an efficient system for amide bond formation, a reaction closely related to carbamate synthesis. researchgate.net

The degradation of carbamic acids is particularly relevant in the context of CO2 capture technologies, where amines react with CO2 to form carbamates. researchgate.netresearchgate.net Understanding the stability and decomposition of this compound is crucial for any potential application in this area. Carbamic acids are known to be unstable, often decomposing back to the parent amine and CO2. nih.govwikipedia.org The use of supercritical CO2 as a solvent can shift the equilibrium between the amine and the carbamic acid, with higher pressures favoring the acid. researchgate.net The study of temperature and vacuum swing adsorption (TVSA) processes using amine-functionalized sorbents provides insights into the conditions required for both the formation and decomposition (regeneration) of carbamic acid species, which is essential for developing sustainable cyclic processes. mdpi.com

Sustainable ApproachDescriptionPotential Application to this compound
CO2 as Feedstock Three-component coupling of amine, CO2, and an electrophile. acs.orgDirect synthesis from 3,4-dichloroaniline (B118046), CO2, and a suitable alkylating agent.
Green Solvents Use of renewable or supercritical solvents like supercritical CO2. researchgate.netSynthesis or degradation studies in environmentally friendly media.
Sustainable Reagents Employing less toxic dehydro-condensation agents like triazine derivatives. researchgate.netFacile synthesis of carbamate esters from this compound.
Controlled Degradation Utilizing Temperature-Vacuum Swing Adsorption (TVSA) principles. mdpi.comDesigning systems for the capture and release of CO2 using (3,4-dichlorophenyl)amine.

Interfacing Organic Chemistry with Advanced Materials Science for Novel Chemical Entities

The functional properties of organic molecules like this compound can be significantly enhanced by incorporating them into or onto advanced materials. This interface between organic chemistry and materials science can lead to novel chemical entities with unique applications.

One area of interest is the development of functionalized sorbents for applications such as CO2 capture. Amine-functionalized materials, including metal-organic frameworks (MOFs), can react with CO2 to form carbamic acid species on their surface. researchgate.netmdpi.com The specific properties of the (3,4-dichlorophenyl) group could modulate the binding strength and the kinetics of CO2 uptake and release. Grafting molecules derived from this compound onto materials like nanocellulose could also impart specific properties, such as antimicrobial activity, creating advanced functional materials. researchgate.net

Furthermore, the carbamate functional group is widely used as a protecting group in organic synthesis and as a linker in solid-phase synthesis. acs.org By immobilizing this compound derivatives onto a solid support (e.g., a polymer resin), it becomes possible to create novel platforms for combinatorial chemistry, allowing for the rapid synthesis of libraries of related compounds for screening purposes. The dichlorophenyl moiety could serve as a unique structural tag or influence the reactivity and properties of the synthesized molecules.

Methodological Advancements in the Study of Transient Chemical Species and Reaction Mechanisms

The inherent instability of many carbamic acids, which readily decompose, makes the study of their reaction mechanisms and transient intermediates challenging. wikipedia.org However, advancements in both experimental and computational techniques are providing unprecedented insights into these short-lived species.

Computational chemistry, particularly using density functional theory (DFT) and coupled cluster (CC) calculations, has become an invaluable tool for studying the structure, energetics, and spectroscopic properties of carbamic acid and its dimers. nih.gov Such studies can confirm molecular geometry (e.g., the nonplanarity of carbamic acid) and predict vibrational spectra, which aids in the interpretation of experimental data. nih.gov These computational methods can be directly applied to this compound to understand how the chloro substituents affect its stability and reactivity.

Methodological AdvancementApplication to this compoundKey Insights Gained
Computational Chemistry (DFT, CC) Modeling the structure, stability, and reaction pathways. nih.govEnergetics of formation/decomposition, predicted spectroscopic signatures.
In Situ Spectroscopy (FTIR) Real-time monitoring of reactions involving the carbamic acid. nih.govKinetics of formation and decay under various conditions (temperature, pressure).
Transient Species Detection Probing for short-lived intermediates like zwitterions. researchgate.netacs.orgElucidation of the detailed reaction mechanism for its formation.
Photoionization Mass Spectrometry Sensitive detection of gas-phase species and their sublimation behavior. nih.govUnderstanding the conditions under which it can exist as a stable gas-phase molecule.

Q & A

Q. What are the common synthetic routes for (3,4-dichlorophenyl)carbamic acid, and how can intermediates be characterized?

this compound can be synthesized via condensation reactions involving 3,4-dichloroaniline with carbonylating agents (e.g., phosgene derivatives) or through ester hydrolysis of precursors like methyl (3,4-dichlorophenyl)carbamate. Key intermediates, such as acyl chlorides or carbamate esters, are often characterized using ¹H/¹³C NMR to confirm regiochemistry and HPLC-MS to verify purity (>95%) . For example, intermediates like N-[4-(3,4-dichlorophenyl)-4-phenylbutyryl]carbamic acid methyl ester are reduced with agents like DIBAL and cyclized using TiCl₄ .

Q. What analytical methods are recommended for validating purity in reference standards?

Purity validation typically employs reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile derivatives. For non-volatile compounds, LC-QTOF-MS ensures accurate mass confirmation. Reference standards should meet ≥98% purity, as outlined in pharmacopeial guidelines, with residual solvents quantified via headspace GC .

Q. How should researchers handle hazards associated with this compound derivatives?

Derivatives like isocyanic acid esters react violently with water, strong acids/bases, and amines, releasing CO₂ or toxic gases. Use nitrile gloves , fume hoods , and inert atmospheres (e.g., N₂) during synthesis. Storage requires airtight containers with desiccants, away from alcohols or oxidizing agents .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during the synthesis of carbamate derivatives?

Competing hydrolysis or polymerization can be minimized by:

  • Using anhydrous solvents (e.g., dry toluene or DCM).
  • Adding catalytic molecular sieves to scavenge water.
  • Optimizing stoichiometry (e.g., 1.2:1 molar ratio of 3,4-dichloroaniline to carbonylating agent) to favor carbamate formation over side products .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

  • Stereochemical variations : Use chiral HPLC to isolate enantiomers and test separately.
  • Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify labile groups.
  • Solubility artifacts : Validate activity in multiple solvent systems (e.g., DMSO vs. cyclodextrin-based formulations) .

Q. How do electronic effects of the 3,4-dichlorophenyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing Cl substituents enhance electrophilicity at the carbamate carbonyl, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations ) show a 15–20% increase in reaction rates compared to non-halogenated analogs. Experimental validation via kinetic studies (e.g., with amines or alcohols) is recommended .

Q. What protocols mitigate interference from degradation products in stability studies?

Degradation products (e.g., 3,4-dichloroaniline from hydrolysis) can be monitored using stability-indicating HPLC methods with dual wavelength detection (220 nm and 280 nm). Accelerated stability studies (40°C/75% RH for 6 months) combined with mass balance analysis ensure method robustness .

Methodological Resources

  • Synthetic Optimization : Reference kinetic data for DIBAL reductions and TiCl₄-mediated cyclizations .
  • Hazard Mitigation : Follow OSHA guidelines for handling DOT Hazard Class 6.1 compounds .
  • Data Validation : Cross-reference PubChem CID 24729686 for structural and spectral data .

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